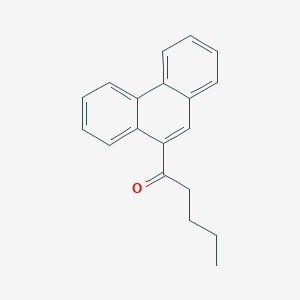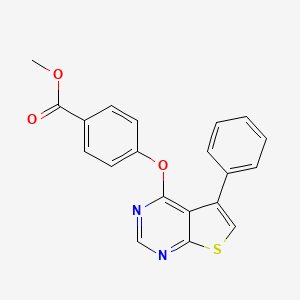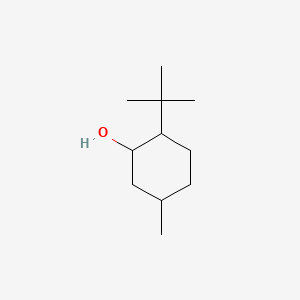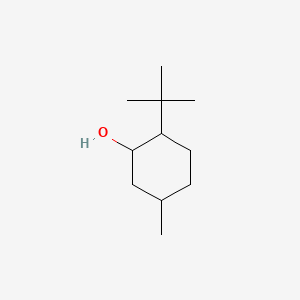
N'~1~,N'~6~-dicyclopentylidenehexanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~,N’~6~-dicyclopentylidenehexanedihydrazide is a chemical compound with the molecular formula C16H26N4O2 It is known for its unique structure, which includes two cyclopentylidene groups attached to a hexanedihydrazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~6~-dicyclopentylidenehexanedihydrazide typically involves the reaction of hexanedihydrazide with cyclopentanone under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~6~-dicyclopentylidenehexanedihydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions for industrial-scale production, and implementing purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~,N’~6~-dicyclopentylidenehexanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~6~-dicyclopentylidenehexanedihydrazide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications and effects on biological systems.
Industry: The compound can be used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism by which N’~1~,N’~6~-dicyclopentylidenehexanedihydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, influencing their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’~1~,N’~6~-dicyclohexylidenehexanedihydrazide: This compound has a similar structure but with cyclohexylidene groups instead of cyclopentylidene groups.
N’~1~,N’~6~-diphenylhexanedihydrazide: This compound features phenyl groups attached to the hexanedihydrazide backbone.
Uniqueness
N’~1~,N’~6~-dicyclopentylidenehexanedihydrazide is unique due to its specific cyclopentylidene groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C16H26N4O2 |
|---|---|
Molekulargewicht |
306.40 g/mol |
IUPAC-Name |
N,N'-bis(cyclopentylideneamino)hexanediamide |
InChI |
InChI=1S/C16H26N4O2/c21-15(19-17-13-7-1-2-8-13)11-5-6-12-16(22)20-18-14-9-3-4-10-14/h1-12H2,(H,19,21)(H,20,22) |
InChI-Schlüssel |
SPPALCNODCXHLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NNC(=O)CCCCC(=O)NN=C2CCCC2)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969267.png)
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969268.png)

![7,8-Dimethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11969280.png)
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969294.png)
![methyl (2E)-2-(2,4-dichlorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969302.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11969315.png)


